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Compound of Interest

Compound Name: m-PEG7-alcohol

Cat. No.: B038520 Get Quote

The synthesis of monodisperse oligo-ethylene glycols such as m-PEG7-alcohol is most

reliably achieved through a stepwise, convergent approach.[1][2] This strategy avoids the

polydispersity issues inherent in the direct polymerization of ethylene oxide on a laboratory

scale.[3] The core of this method is the Williamson ether synthesis, a classic SN2 reaction

between an alkoxide and an alkyl halide or sulfonate.[4]

The overall strategy involves synthesizing two smaller, protected PEG fragments and coupling

them together, followed by a final deprotection step. A convergent synthesis, for instance using

a C3 and a C4 fragment to create the C7 chain, is highly efficient.

Logical Workflow
The synthesis is logically divided into three main stages: preparation of precursor fragments,

coupling of the fragments, and final deprotection to yield the target molecule.
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Stage 1: Fragment Preparation

Stage 2: Coupling Reaction

Stage 3: Final Deprotection
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Caption: High-level workflow for the convergent synthesis of m-PEG7-alcohol.

Detailed Experimental Protocols
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This section details the step-by-step methodologies for synthesizing m-PEG7-alcohol based

on a convergent C3 + C4 fragment strategy.

Step 1: Synthesis of m-PEG3-Tosylate (Fragment A)
This protocol converts the terminal hydroxyl group of commercially available triethylene glycol

monomethyl ether into a tosylate, an excellent leaving group for the subsequent coupling

reaction.

Materials:

Triethylene glycol monomethyl ether (m-PEG3-OH)

Anhydrous Dichloromethane (DCM)

Pyridine or Triethylamine (TEA)

p-Toluenesulfonyl chloride (TsCl)

Deionized water, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve m-PEG3-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert

nitrogen atmosphere.

Cool the solution to 0°C using an ice bath.

Add TEA (1.5 eq.) to the solution and stir.

Slowly add p-Toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution,

maintaining the temperature at 0°C.

Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an

additional 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it

successively with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude m-PEG3-OTs.

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient).

Step 2: Synthesis of Mono-Trityl-Tetraethylene Glycol
(Fragment B)
This protocol protects one of the two hydroxyl groups of tetraethylene glycol to ensure selective

coupling.

Materials:

Tetraethylene glycol (HO-PEG4-OH)

Anhydrous Pyridine

Trityl chloride (Trt-Cl)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

Dissolve a large excess of tetraethylene glycol (e.g., 5-10 eq.) in anhydrous pyridine in a

round-bottom flask under a nitrogen atmosphere.

Add a catalytic amount of DMAP.

Slowly add a solution of trityl chloride (1.0 eq.) in a small amount of anhydrous pyridine to

the flask. The large excess of the diol favors mono-protection.

Stir the reaction at room temperature for 12-18 hours.
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Monitor the reaction by TLC for the disappearance of trityl chloride.

Quench the reaction with methanol and remove the pyridine under reduced pressure.

Dissolve the residue in DCM and wash with water to remove the excess unreacted diol.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to isolate the mono-

protected Trt-O-PEG4-OH.

Step 3: Coupling of Fragments A and B
This step joins the two fragments via Williamson ether synthesis.

Materials:

m-PEG3-OTs (Fragment A)

Trt-O-PEG4-OH (Fragment B)

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH), 60% dispersion in mineral oil

Procedure:

In a flame-dried flask under nitrogen, add Trt-O-PEG4-OH (1.1 eq.) and dissolve in

anhydrous THF.

Carefully add NaH (1.2 eq.) portion-wise at 0°C.

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of

the alkoxide.

Slowly add a solution of m-PEG3-OTs (1.0 eq.) in anhydrous THF to the reaction mixture.

Heat the reaction to reflux (approx. 65°C) and stir for 12-24 hours.
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Monitor the reaction by TLC until the starting tosylate is consumed.

Cool the reaction to 0°C and cautiously quench the excess NaH with a few drops of water

or ethanol.

Remove the THF under reduced pressure.

Dissolve the residue in DCM, wash with water and brine, then dry over anhydrous

Na₂SO₄.

Filter, concentrate, and purify the crude product (Trt-O-PEG7-OCH₃) by column

chromatography.

Step 4: Deprotection to Yield m-PEG7-alcohol
The final step removes the trityl protecting group to yield the target alcohol.

Materials:

Trt-O-PEG7-OCH₃

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Procedure:

Dissolve the purified Trt-O-PEG7-OCH₃ (1.0 eq.) in DCM.

Add TFA (e.g., 5-10% v/v) to the solution at room temperature.

Stir for 1-3 hours, monitoring the reaction by TLC for the disappearance of the starting

material and the appearance of the product and trityl alcohol byproduct.

Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.
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Purify the final product, m-PEG7-alcohol, by column chromatography to remove the trityl

byproduct. The final product is typically a colorless to pale yellow oil.

Data Presentation
The following table summarizes representative quantitative data for the described synthetic

pathway. Yields are highly dependent on reaction scale, purity of reagents, and

chromatographic efficiency.

Step
Reaction
Type

Starting
Material

Product
Representat
ive Yield
(%)

Purity (%)

1. Tosylation Sulfonylation m-PEG3-OH m-PEG3-OTs 85 - 95 >95

2. Mono-

protection

Protection

(Tritylation)

HO-PEG4-

OH

Trt-O-PEG4-

OH
40 - 60 >98

3. Coupling

Williamson

Ether

Synthesis

m-PEG3-OTs

+ Trt-O-

PEG4-OH

Trt-O-PEG7-

OCH₃
60 - 80 >95

4.

Deprotection

Deprotection

(Acid-

catalyzed)

Trt-O-PEG7-

OCH₃

m-PEG7-

alcohol
90 - 98 >98

Note: Purity is typically assessed after chromatographic purification by techniques such as

HPLC, ¹H NMR, and Mass Spectrometry.

Visualization of Chemical Pathway
The detailed chemical transformations for the synthesis of m-PEG7-alcohol are illustrated

below.
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Caption: Reaction scheme for the stepwise synthesis of m-PEG7-alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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